molecular formula C26H25N3O3S B2413972 3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 866843-26-7

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline

Cat. No.: B2413972
CAS No.: 866843-26-7
M. Wt: 459.56
InChI Key: LWUNZXQUEKXCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-32-21-13-11-20(12-14-21)28-15-17-29(18-16-28)26-23-9-5-6-10-24(23)27-19-25(26)33(30,31)22-7-3-2-4-8-22/h2-14,19H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUNZXQUEKXCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly against various diseases, including cancer and inflammatory disorders.

Chemical Structure and Properties

The molecular formula for this compound is C27H27N3O4SC_{27}H_{27}N_{3}O_{4}S. Its structure features a quinoline core with a benzenesulfonyl group and a piperazine ring substituted with a methoxyphenyl moiety. This unique combination of functional groups may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Receptor Modulation : It might modulate receptor signaling pathways, affecting cellular responses to various stimuli.
  • DNA Intercalation : The compound could intercalate into DNA, influencing gene expression and cellular proliferation.

Anticancer Properties

Recent studies have explored the anticancer potential of quinoline derivatives, including this compound. Research indicates that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Apoptosis Induction : Compounds similar to this compound have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at different phases, preventing cancer cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in the context of rheumatoid arthritis (RA). A related study on N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g) demonstrated significant anti-inflammatory effects:

  • Reduction of Cytokine Levels : QS-3g inhibited the release of interleukin (IL)-1β and IL-6 from fibroblast-like synoviocytes (FLS) in RA models.
  • Inhibition of RAMP1 Activity : The compound was found to target RAMP1, modulating the Gαs/Gαi-cAMP signaling pathway to reduce inflammation in FLS .

Study on Anticancer Activity

A study published in PubMed highlighted the anticancer activity of various quinoline derivatives, indicating that compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines. The study utilized assays such as MTT and annexin V staining to assess cell viability and apoptosis rates.

Study on Anti-inflammatory Mechanisms

In another study focusing on QS-3g, researchers utilized K/BxN serum transfer arthritis models to evaluate the therapeutic effects on RA. Techniques such as H&E staining and immunofluorescence were employed to assess tissue inflammation and joint damage. The results indicated that QS-3g significantly reduced synovial hypertrophy and inflammatory cell infiltration .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMechanism
ChloroquineQuinolineAntimalarialInhibition of heme polymerase
PiperazinePiperazineAnthelminticNeuromuscular blockade
SulfonamidesSulfonamideAntibacterialInhibition of bacterial folate synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.